molecular formula C13H12F3NO2 B13724992 Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate

Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate

Cat. No.: B13724992
M. Wt: 271.23 g/mol
InChI Key: FMIPQCLPDNMDCV-UHFFFAOYSA-N
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Description

Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) and sodium hydride (NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate is unique due to the presence of both the indole ring and the trifluoromethyl group, which confer enhanced chemical stability and lipophilicity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

methyl 3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C13H12F3NO2/c1-19-12(18)5-2-8-7-17-11-6-9(13(14,15)16)3-4-10(8)11/h3-4,6-7,17H,2,5H2,1H3

InChI Key

FMIPQCLPDNMDCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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